Cas no 2757730-02-0 (1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone dihydrochloride)

1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone dihydrochloride is a chemically synthesized compound featuring a piperazine-azetidine scaffold, which is of interest in medicinal chemistry and pharmaceutical research. The dihydrochloride salt form enhances solubility and stability, making it suitable for experimental applications. Its structural motif, combining a piperazine ring with an azetidine core, is valuable for designing bioactive molecules, particularly in CNS-targeted drug discovery. The compound serves as a versatile intermediate for further derivatization, enabling the exploration of structure-activity relationships. Its high purity and well-defined characterization support reproducibility in research settings. This reagent is primarily utilized in academic and industrial laboratories for the development of novel therapeutic agents.
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone dihydrochloride structure
2757730-02-0 structure
Product name:1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone dihydrochloride
CAS No:2757730-02-0
MF:C9H18ClN3O
MW:219.711720943451
CID:5086616
PubChem ID:162394062

1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • F75089
    • BS-48051
    • 1-(3-piperazin-1-ylazetidin-1-yl)ethanone;dihydrochloride
    • 2757730-02-0
    • 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone dihydrochloride
    • 1-[3-(piperazin-1-yl)azetidin-1-yl]ethanone dihydrochloride
    • Inchi: 1S/C9H17N3O.ClH/c1-8(13)12-6-9(7-12)11-4-2-10-3-5-11;/h9-10H,2-7H2,1H3;1H
    • InChI Key: DAMXVFNUOSIRGL-UHFFFAOYSA-N
    • SMILES: C(N1CC(N2CCNCC2)C1)(=O)C.Cl

Computed Properties

  • Exact Mass: 255.0905176g/mol
  • Monoisotopic Mass: 255.0905176g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 195
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.6Ų

1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone dihydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Aaron
AR01XCEM-250mg
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone dihydrochloride
2757730-02-0 95%
250mg
$75.00 2025-02-12
Ambeed
A1504337-100mg
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone dihydrochloride
2757730-02-0 95%
100mg
$43.0 2025-03-04
Ambeed
A1504337-1g
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone dihydrochloride
2757730-02-0 95%
1g
$190.0 2025-03-04
1PlusChem
1P01XC6A-250mg
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone dihydrochloride
2757730-02-0 95%
250mg
$94.00 2024-05-07
1PlusChem
1P01XC6A-1g
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone dihydrochloride
2757730-02-0 95%
1g
$256.00 2024-05-07
Ambeed
A1504337-250mg
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone dihydrochloride
2757730-02-0 95%
250mg
$72.0 2025-03-04
eNovation Chemicals LLC
Y1228961-1g
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone dihydrochloride
2757730-02-0 95%
1g
$400 2024-06-03
Aaron
AR01XCEM-100mg
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone dihydrochloride
2757730-02-0 95%
100mg
$44.00 2025-02-12
Aaron
AR01XCEM-1g
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone dihydrochloride
2757730-02-0 95%
1g
$245.00 2025-02-12
1PlusChem
1P01XC6A-100mg
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone dihydrochloride
2757730-02-0 95%
100mg
$55.00 2024-05-07

Additional information on 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone dihydrochloride

1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone dihydrochloride

The compound 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone dihydrochloride (CAS No: 2757730-02-0) is a highly specialized chemical entity with significant potential in the field of pharmaceutical research and development. This compound, characterized by its unique structural features, has garnered attention due to its promising applications in drug design and therapeutic interventions.

At its core, the molecule incorporates a piperazine ring system, a well-known heterocyclic structure widely used in medicinal chemistry for its ability to enhance drug-target binding affinity. The azetidine moiety further contributes to the compound's structural diversity, offering a rigid framework that can be exploited for optimizing pharmacokinetic properties such as solubility and bioavailability.

Recent studies have highlighted the potential of 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone dihydrochloride in addressing unmet medical needs, particularly in the areas of central nervous system disorders and oncology. Researchers have demonstrated that this compound exhibits selective binding to key cellular receptors, making it a compelling candidate for the development of novel therapeutics.

The dihydrochloride salt form of this compound is particularly advantageous, as it enhances stability and facilitates formulation into various drug delivery systems. This attribute is critical in advancing preclinical and clinical studies, where consistent dosing and predictable pharmacokinetics are essential.

From an analytical standpoint, the compound's physicochemical properties have been thoroughly characterized using state-of-the-art techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. These analyses have provided insights into its molecular weight, purity, and structural integrity, ensuring compliance with regulatory standards for pharmaceutical development.

In terms of synthesis, the compound is typically prepared through a multi-step process involving nucleophilic substitution and cyclization reactions. The use of environmentally friendly reagents and catalytic systems has been emphasized to align with green chemistry principles, reducing the environmental footprint of its production.

Looking ahead, ongoing research is focused on optimizing the compound's pharmacokinetic profile through structural modifications. These efforts aim to enhance its bioavailability while minimizing potential off-target effects, which are critical considerations for successful translation into clinical practice.

In conclusion, 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone dihydrochloride represents a promising lead compound in the pursuit of innovative therapeutic solutions. Its unique combination of structural features and favorable pharmacological properties positions it as a valuable asset in the pipeline of drug discovery programs.

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Amadis Chemical Company Limited
(CAS:2757730-02-0)1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone dihydrochloride
A1246006
Purity:99%
Quantity:1g
Price ($):230